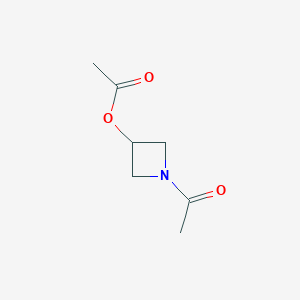

3-Acetoxy-1-acetylazetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-1-acetylazetidine is a chemical compound with the molecular formula C7H11NO3 . It is used in laboratory chemicals and for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of azetidines, such as 3-Acetoxy-1-acetylazetidine, can be achieved through the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of 3-Acetoxy-1-acetylazetidine is determined by IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-1-acetylazetidine can be determined using various methods, including IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

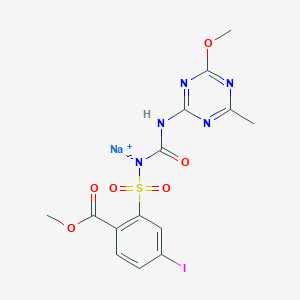

- Background : Allylic oxidation reactions are industrially significant due to their applications in pharmaceutical and fine chemical synthesis .

- Applications :

- Conversion to AKBA : AAZ can be selectively oxidized at the allylic position to yield 3-acetoxy-urs-12-en-11-oxo-24β-oic acid (AKBA). AKBA exhibits potent inhibitory activity against 5-lipoxygenase (5-LOX), MAP-kinase, and other pharmacological targets .

- Functional Group Compatibility : Sodium chlorite with N-hydroxyphthalimide and manganese(III) acetate with t-butyl hydroperoxide are effective reagents for this transformation .

Allylic Oxidation Reactions

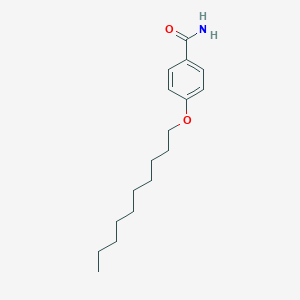

Amides Synthesis

Enantiospecific Synthesis of trans-(3R,4R)-3-Acetoxy-β-lactams

properties

IUPAC Name |

(1-acetylazetidin-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKVFVRMFNJADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-1-acetylazetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)